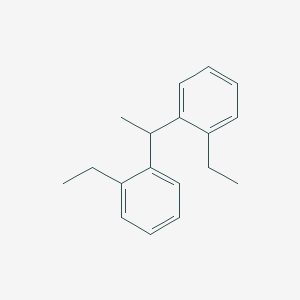
1,1'-(Ethane-1,1-diyl)bis(2-ethylbenzene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is an organic compound with the molecular formula C16H18. It is also known by other names such as Bibenzyl, 4,4’-dimethyl-; α,β-Di-p-tolylethane; p,p’-Dimethylbibenzyl; and sym-Di-p-tolylethane . This compound is characterized by its two ethylbenzene groups connected by an ethane bridge.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) typically involves the reaction of ethylbenzene with a suitable reagent to form the desired product. One common method involves the use of Friedel-Crafts alkylation, where ethylbenzene is reacted with ethylene in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl3). The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) may involve large-scale reactors and continuous flow processes. The reaction conditions are optimized to maximize yield and minimize by-products. The product is then purified using techniques such as distillation and recrystallization to obtain a high-purity compound suitable for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of alcohols.
Substitution: Formation of nitro, sulfonyl, or halogenated derivatives.
Applications De Recherche Scientifique
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) has various applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.
Industry: Utilized in the production of specialty chemicals and materials
Mécanisme D'action
The mechanism of action of 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,2-Di-p-tolylethane: Similar structure with two p-tolyl groups connected by an ethane bridge.
4,4’-Dimethylbibenzyl: Another name for 1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene).
1,2-Bis(p-methylphenyl)ethane: Similar structure with two p-methylphenyl groups connected by an ethane bridge.
Uniqueness
1,1’-(Ethane-1,1-diyl)bis(2-ethylbenzene) is unique due to its specific arrangement of ethylbenzene groups and its ability to undergo various chemical reactions.
Propriétés
Numéro CAS |
63566-68-7 |
|---|---|
Formule moléculaire |
C18H22 |
Poids moléculaire |
238.4 g/mol |
Nom IUPAC |
1-ethyl-2-[1-(2-ethylphenyl)ethyl]benzene |
InChI |
InChI=1S/C18H22/c1-4-15-10-6-8-12-17(15)14(3)18-13-9-7-11-16(18)5-2/h6-14H,4-5H2,1-3H3 |
Clé InChI |
WPDZUPSUBMQBRO-UHFFFAOYSA-N |
SMILES canonique |
CCC1=CC=CC=C1C(C)C2=CC=CC=C2CC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


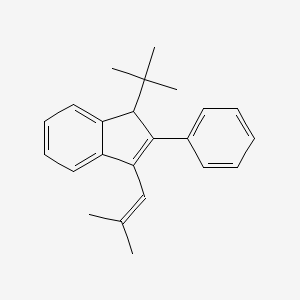
![N,N'-[Oxydi(4,1-phenylene)]bis(N-nitrosoacetamide)](/img/structure/B14513879.png)
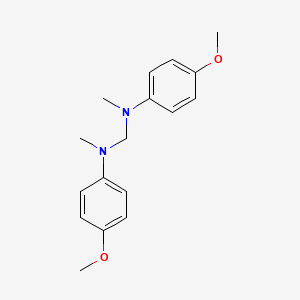
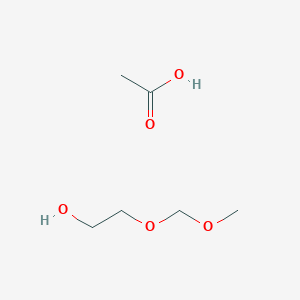
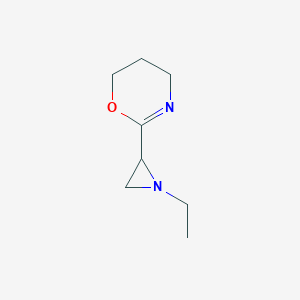
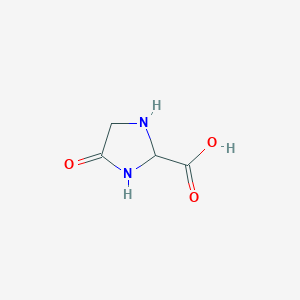
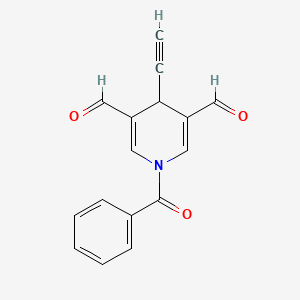

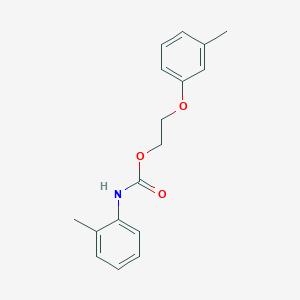
![[2-({[1-(1H-Indol-3-yl)propan-2-yl]amino}methyl)phenyl]methanol](/img/structure/B14513935.png)
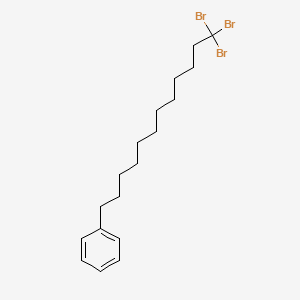

![1-[(But-2-en-1-yl)sulfanyl]-N,N-dimethylpent-4-en-1-iminium bromide](/img/structure/B14513948.png)
![Methyl 3-[3-(3-methoxyphenyl)diaziridin-1-yl]propanoate](/img/structure/B14513953.png)
